molecular formula C4H10O2 B14586234 2-Methylpropanal;hydrate CAS No. 61318-72-7

2-Methylpropanal;hydrate

Cat. No.: B14586234
CAS No.: 61318-72-7
M. Wt: 90.12 g/mol
InChI Key: MDSGFPFEWMAAFL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methylpropanal can be oxidized to form isobutyric acid.

    Reduction: It can be reduced to form isobutanol.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Major Products Formed:

    Oxidation: Isobutyric acid.

    Reduction: Isobutanol.

    Substitution: Various substituted products depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methylpropanal;hydrate involves its reactivity due to the presence of the carbonyl group. The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. In biological systems, it can participate in enzyme-catalyzed reactions involving aldehyde dehydrogenases .

Comparison with Similar Compounds

Uniqueness: 2-Methylpropanal;hydrate is unique due to its specific structure and reactivity, making it suitable for a wide range of applications in different fields. Its ability to form hydrogen bonds and its volatility make it a versatile compound in both chemical reactions and industrial applications .

Properties

CAS No.

61318-72-7

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

2-methylpropanal;hydrate

InChI

InChI=1S/C4H8O.H2O/c1-4(2)3-5;/h3-4H,1-2H3;1H2

InChI Key

MDSGFPFEWMAAFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=O.O

Origin of Product

United States

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